molecular formula C19H11ClN2O5 B2409311 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931352-31-7

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2409311
CAS No.: 931352-31-7
M. Wt: 382.76
InChI Key: KTDTYYWLMFNDMF-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule that contains several functional groups, including a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 4-chlorophenyl group could potentially be introduced via a Friedel-Crafts acylation or alkylation . The 1,2,4-oxadiazole ring could be formed through a cyclization reaction . The 2H-chromen-8-yl acetate group might be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl group is a type of aromatic ring, which would contribute to the overall stability of the molecule . The 1,2,4-oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The 2H-chromen-8-yl acetate group is a type of lactone, which is a cyclic ester .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 4-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazole ring might be able to participate in nucleophilic substitution reactions . The 2H-chromen-8-yl acetate group could potentially undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 4-chlorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and its ability to cross cell membranes . The 1,2,4-oxadiazole ring might contribute to the compound’s stability and resistance to metabolism .

Scientific Research Applications

Structural and Interaction Studies

  • Molecular Structure and Interactions : The compound's structure, involving an oxadiazole ring linked to chromene and chlorophenyl substituents, exhibits various weak interactions, including C—H⋯O and C—H⋯Cl hydrogen bonds, forming two-dimensional sheets. These interactions are crucial in understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Baral, Nayak, Pal, & Mohapatra, 2018).

Synthesis and Characterization

  • Synthesis Techniques : Efficient synthesis methods for oxadiazole derivatives, including those similar to the compound , have been developed. For example, microwave thermolysis and reactions under microwave irradiation are used for rapid synthesis, highlighting advancements in synthesis technology that could be applicable to this compound (Mogilaiah & Reddy, 2005); (Rao, Reddy, Jyotsna, & Sait, 2014).

Biological Applications

  • Antibacterial and Antifungal Properties : Research has shown that oxadiazole derivatives, particularly those linked with chromene, have demonstrated significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Molnar et al., 2018); (Mahesh et al., 2022).

  • Antimycobacterial Activity : Certain 1,2,4-oxadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications of the compound in treating tuberculosis or related bacterial infections (Kumar et al., 2011).

  • Enzyme Inhibition Properties : Some related oxadiazole compounds have been investigated for their lipase and α-glucosidase inhibition, indicating potential for the compound in metabolic and digestive disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDTYYWLMFNDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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